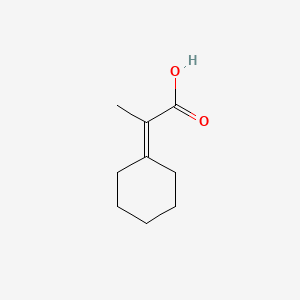

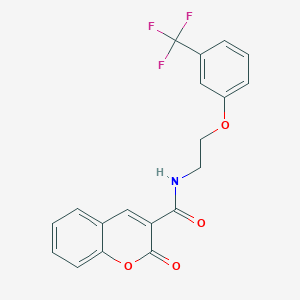

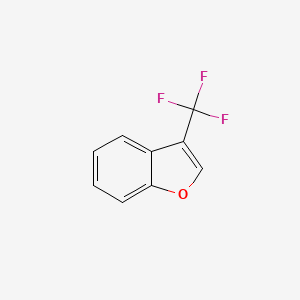

![molecular formula C14H13N3 B2529955 5-(咪唑并[1,2-a]吡啶-2-基)-2-甲基苯胺 CAS No. 1706441-66-8](/img/structure/B2529955.png)

5-(咪唑并[1,2-a]吡啶-2-基)-2-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized for its broad range of applications in medicinal chemistry. This scaffold is present in various marketed preparations and is known for its anticancer, antimicrobial, and other therapeutic activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the reaction of imidazo[1,2-a]pyridine with arylacetonitriles via nucleophilic substitution, which can lead to the formation of compounds with deep violet coloration . Another method includes heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400 to yield 3-substituted imidazo[1,5-a]pyridines . Additionally, oxidative intramolecular C–H amination using copper(II) triflate and other reagents has been developed to synthesize polycyclic imidazo[1,2-a]pyridine analogs . Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles is also a viable pathway to synthesize imidazo[4,5-b]pyridines .

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through various characterization techniques, including single-crystal X-ray diffraction studies. These studies have confirmed the presence of the imidazo[1,2-a]pyridine core and various substituents that influence the properties of the compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a range of chemical reactions. For instance, acylation of the hydroxyl group can lead to heterocyclization, producing highly fluorescent compounds . Photochemical transformations can also occur, leading to the synthesis of imidazo[1,5-a]pyridine-5,8-dione derivatives . Furthermore, the Willgerodt-Kindler reaction has been investigated for the synthesis of compounds with potential antituberculotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by structural modifications . The thermal stability and magnetic properties of these compounds can vary significantly, as demonstrated by the different thermal stabilities and magnetic behaviors of imidazo[1,2-a]pyridin-2-ylacetic acid derivatives . The synthesis conditions, such as the use of propane phosphoric acid anhydride, can also affect the properties of the final products .

科学研究应用

合成和反应性

5-(咪唑并[1,2-a]吡啶-2-基)-2-甲基苯胺及其衍生物在有机合成和化学反应领域中有着广泛的应用。Lifshits 等人(2015 年)描述了一种 2-氨基吡啶衍生物的新型制备方法,突出了咪唑并[1,2-a]吡啶骨架的合成多功能性。Kutrov、Kovalenko 和 Volovenko(2008 年)探索了咪唑并[1,2-a]吡啶的氰甲基衍生物的反应性,这些衍生物经过各种化学转化,证明了该化合物作为化学合成中官能团的潜力。此外,Zeng 等人(2021 年)报道了一种合成各种咪唑并[1,5-α]吡啶的新方法,扩大了该化合物在化学科学和药物化学中的应用范围 (Lifshits、Ostapchuk 和 Brel,2015)、(Kutrov、Kovalenko 和 Volovenko,2008)、(Zeng 等人,2021)。

治疗潜力

咪唑并[1,2-a]吡啶骨架(包括 5-(咪唑并[1,2-a]吡啶-2-基)-2-甲基苯胺)由于其在药物化学中的广泛应用而被认为是一种“药物偏见”骨架。Deep 等人(2016 年)强调了其在抗癌、抗菌和抗糖尿病等领域的潜力。该骨架的结构修饰导致了新型治疗剂的发现,突出了该化合物在新药开发中的重要性 (Deep 等人,2016)。

荧光和光物理性质

5-(咪唑并[1,2-a]吡啶-2-基)-2-甲基苯胺衍生物也在荧光化合物的开发中找到了应用。Rahimizadeh 等人(2010 年)讨论了该化合物的衍生物的合成和荧光性质,突出了它们在光电和传感器领域的潜力。Renno 等人(2022 年)合成了基于咪唑并[1,5-a]吡啶的荧光团,并研究了它们与脂质体的相互作用,表明它们适用于细胞膜探针,并在监测细胞健康方面具有潜在应用 (Rahimizadeh、Pordel、Bakavoli 和 Eshghi,2010)、(Renno 等人,2022)。

安全和危害

未来方向

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of applications and are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The future directions in this field could involve the development of new drugs and the exploration of their wide range of chemical and biological properties .

作用机制

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including enzymes like ikk-ɛ and tbk1 . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

For instance, it might inhibit or enhance the activity of its target enzymes, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound might influence pathways related to the function of nf-kappab, which plays a crucial role in immune and inflammatory responses .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound might lead to changes in the activity of its target enzymes, thereby influencing the cellular processes they are involved in .

属性

IUPAC Name |

5-imidazo[1,2-a]pyridin-2-yl-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-6-11(8-12(10)15)13-9-17-7-3-2-4-14(17)16-13/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYRINPFDQCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

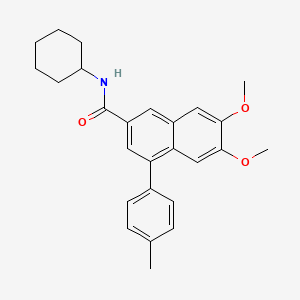

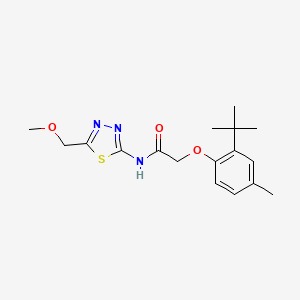

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

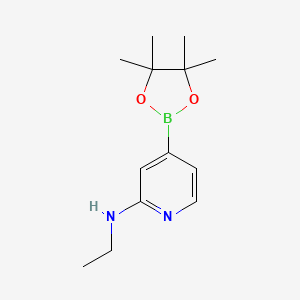

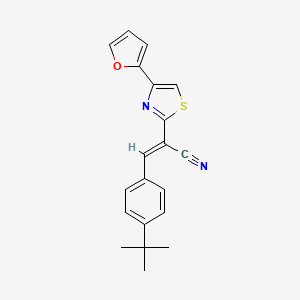

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

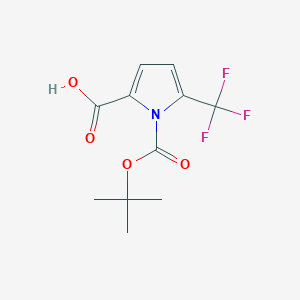

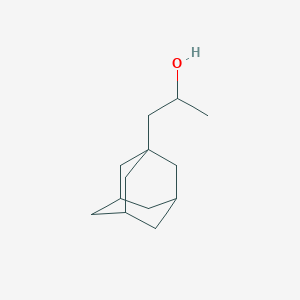

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)